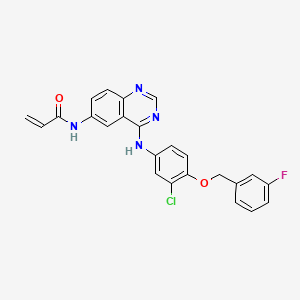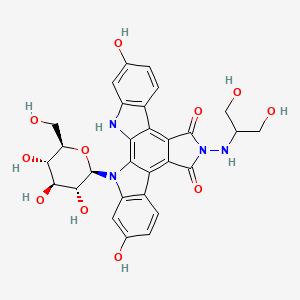
NVP-TAE 226
Übersicht
Beschreibung
This compound, also known as NVP-TAE 226, is a member of morpholines . It has a molecular formula of C23H25ClN6O3 and a molecular weight of 468.9 g/mol . It is also known by other synonyms such as TAE226 and 761437-28-9 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide . The InChI code and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.9 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 .Wissenschaftliche Forschungsanwendungen
Behandlung von Eierstockkrebs
NVP-TAE 226 wurde auf seine therapeutische Wirksamkeit bei Eierstockkrebs untersucht . Es wurde festgestellt, dass es die Phosphorylierung von FAK sowohl an den Stellen Y397 als auch Y861 hemmt, das Zellwachstum in zeit- und dosisabhängiger Weise hemmt und die durch Docetaxel vermittelte Wachstumshemmung verstärkt . In vivo reduzierte die FAK-Inhibition durch TAE226 die Tumorlast in verschiedenen Modellen signifikant .
FAK- und IGF-1R-Hemmung
This compound ist ein potenter und ATP-kompetitiver dualer FAK- und IGF-1R-Inhibitor mit IC50-Werten von 5,5 nM bzw. 140 nM . Es hemmt auch effektiv Pyk2 und den Insulinrezeptor (InsR) mit IC50-Werten von 3,5 nM bzw. 44 nM .
Gliombehandlung
In einem Gliom-Xenograft-Mausmodell erhöhte die orale Verabreichung von NVP-TAE226 (75 mg/kg) die Überlebensrate der Mäuse signifikant .
Behandlung von Darmkrebs
In einem humanen Darmkrebs-SCID-Mausmodell reduzierte die orale Verabreichung von NVP-TAE226 (100 mg/kg) die Mikrovaskulardichte signifikant .
Reduktion der MMP-10- und MMP-12-Expression
Der niedermolekulare Inhibitor für FAK, TAE226, reduziert die FAK-Aktivierung und die durch Dehnung induzierte MMP-10- und MMP-12-Expression in kultivierten Podocyten .
Nicht-selektive Kinase-Hemmung
This compound ist ein experimenteller, nicht-selektiver, ATP-kompetitiver Inhibitor von FAK (Focal Adhesion Kinase; offizieller Name Protein-Tyrosin-Kinase 2) . This compound ist keine selektive Verbindung und hemmt in in-vitro-Assays viele andere Kinasen .
Wirkmechanismus
NVP-TAE 226, also known as TAE226, is a potent and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). It has been studied for its potential therapeutic effects in various types of cancers .
Target of Action
This compound primarily targets Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) . It also effectively inhibits Pyk2 and Insulin Receptor (InsR) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, survival, and migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of its target proteins, thereby preventing ATP from binding and the subsequent activation of these proteins . This results in the inhibition of the phosphorylation of FAK and IGF-1R, which are key steps in the activation of these proteins .
Biochemical Pathways
The inhibition of FAK and IGF-1R by this compound affects multiple biochemical pathways. It inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and also inhibits IGF-I induced IGF-1R phosphorylation and its downstream target genes . This leads to a decrease in the activation of pathways such as MAPK and Akt, which are involved in cell proliferation and survival .
Pharmacokinetics
It is known that the compound is administered orally in in vivo studies , suggesting that it is likely absorbed in the gastrointestinal tract
Result of Action
This compound has been shown to inhibit tumor cell growth and invasion in vitro . It can delay tumor cell growth and weaken the G2-M cell cycle process . Interestingly, treatment with TAE226 mainly results in G2-M arrest in tumor cells with wild-type p53, while tumor cells with mutant p53 undergo apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the compound’s ability to inhibit FAK phosphorylation . Additionally, the genetic makeup of the cells, such as the status of p53, can influence the cellular response to this compound .
Biochemische Analyse
Biochemical Properties
NVP-TAE 226 is a potent and ATP-competitive dual FAK and IGF-1R inhibitor with IC50s of 5.5 nM and 140 nM, respectively . It also effectively inhibits Pyk2 and insulin receptor (InsR) with IC50s of 3.5 nM and 44 nM, respectively . In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites .
Cellular Effects
This compound inhibits cell growth in a time- and dose-dependent manner . It enhances docetaxel-mediated growth inhibition by 10- and 20-fold in the taxane-sensitive and taxane-resistant cell lines, respectively . This compound treatment inhibits tumor cell invasion by at least 50% compared with the control in an in vitro Matrigel invasion assay .
Molecular Mechanism
This compound is a potent ATP-competitive inhibitor of several tyrosine protein kinases, in particular FAK and IGF-IR kinases . In a cell-based kinase assays, FAK, IGF-IR kinase, and IR kinase are inhibited with an IC50 range of 100 to 300 nM .
Temporal Effects in Laboratory Settings
In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and enhances docetaxel-mediated growth inhibition . Over time, this compound retards tumor cell growth as assessed by a cell viability assay and attenuates G2-M cell cycle progression associated with a decrease in cyclin B1 and phosphorylated cdc2 (Tyr15) protein expression .
Dosage Effects in Animal Models
In male nude mice model with U87 subcutaneous xenograft, administration of this compound (50 or 75 mg/kg) prolonged the median survival of animals by 7 days with significant difference compared with control group (29 days) .
Metabolic Pathways
This compound inhibits IGF-I-induced phosphorylation of IGF-IR and activity of its downstream target genes such as MAPK and Akt .
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433025 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
761437-28-9 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)











